molecular formula C7H5N3O6 B101517 2,3,6-Trinitrotoluene CAS No. 18292-97-2

2,3,6-Trinitrotoluene

Cat. No.: B101517
CAS No.: 18292-97-2
M. Wt: 227.13 g/mol
InChI Key: LFCALAUEQXYQIV-UHFFFAOYSA-N
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Description

2,3,6-Trinitrotoluene, commonly known as TNT, is a chemical compound with the formula C7H5N3O6. It is a pale yellow solid that is best known for its use as an explosive material. TNT was first prepared in 1861 by the German chemist Joseph Wilbrand and was initially used as a yellow dye . Over time, its explosive properties were recognized, and it became widely used in military and industrial applications due to its stability and ease of handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

Industrial Production Methods: In industrial settings, the production of this compound is carried out using a continuous nitration process. This involves the use of fuming nitric acid and concentrated sulfuric acid as nitrating agents. The reaction is carefully controlled to maintain the temperature and prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trinitrotoluene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Military and Industrial Applications

TNT has been predominantly used as a high explosive in military operations and industrial applications. Its stability and insensitivity to shock make it suitable for filling shells, grenades, and demolition bombs. The compound can be detonated upon impact when used in combination with a detonator mechanism.

Table 1: Common Uses of TNT in Military and Industrial Applications

ApplicationDescription
Filling shellsUsed in artillery shells due to its explosive power and stability.
GrenadesCommonly used in hand grenades for military purposes.
Demolition explosivesEmployed in controlled demolitions due to its predictable detonation.
Binary mixturesOften mixed with other explosives (e.g., RDX, HMX) for enhanced performance.

Chemical Synthesis

TNT serves as a valuable reagent in chemical synthesis, particularly in the development of charge transfer salts and other energetic compounds. Its unique structure allows it to participate in various organic reactions.

Case Study: Synthesis of Energetic Derivatives

A study highlighted the use of TNT as a starting material for synthesizing modern energetic compounds. The derivatives produced exhibited enhanced performance characteristics compared to TNT itself, showcasing its utility in developing new materials for military and industrial applications .

Environmental Research

Research on the biodegradation of TNT has gained traction as environmental concerns regarding explosive residues have increased. Studies focus on understanding how bacteria can degrade TNT and mitigate its environmental impact.

Table 2: Biodegradation Studies of TNT

Bacterial SpeciesDegradation Rate (%)Reference
Beneckea harveyi50
Pseudomonas putida70
Sphingomonas sp.65

These studies demonstrate that certain bacteria can effectively reduce TNT concentrations in contaminated environments, contributing to bioremediation efforts.

Toxicological Studies

TNT's toxicological effects are significant due to its potential health risks upon exposure. Research has focused on understanding the mechanisms of toxicity and the impact on human health.

Key Findings:

  • Exposure to TNT has been linked to hematological changes, including reduced hemoglobin levels and increased reticulocyte counts among workers in munitions factories .
  • Studies have indicated that dermal absorption is a critical route of exposure for workers handling TNT .

Comparison with Similar Compounds

2,3,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with different positions of nitro groups.

    2,4-Dinitrotoluene: Less explosive but still used in the production of polyurethane foams.

    Hexanitrobenzene: More powerful explosive but less stable

Uniqueness: this compound is unique due to its balance of stability and explosive power, making it a preferred choice for military and industrial applications .

Biological Activity

2,3,6-Trinitrotoluene (TNT) is a well-known explosive compound that has garnered attention not only for its industrial applications but also for its biological activity and potential health impacts. This article explores the biological effects of TNT, focusing on its genotoxicity, carcinogenic potential, and the mechanisms underlying its toxicological properties.

Chemical Identity and Properties

  • Chemical Formula : C₇H₅N₃O₆
  • Molecular Weight : 227.13 g/mol
  • CAS Number : 118-96-7

TNT is a nitroaromatic compound characterized by three nitro groups attached to a toluene ring. Its structure contributes to its reactivity and biological effects.

Genotoxicity

Numerous studies have indicated that TNT exhibits genotoxic properties. It has been shown to induce mutations in various test systems:

  • Salmonella Assays : TNT and its metabolites have demonstrated mutagenic activity in Salmonella typhimurium strains, particularly in the absence of metabolic activation .
  • Mammalian Cell Studies : In vitro studies using mammalian cell lines have also reported DNA damage associated with TNT exposure, indicating its potential to cause genetic alterations .

Table 1: Summary of Genotoxic Studies

Study TypeOrganism/Cell LineObservations
Bacterial MutagenesisSalmonella typhimuriumInduced mutations; significant increase in mutant colonies .
Mammalian Cell LineCHO-HPRTEvidence of DNA damage; positive results for genotoxicity .
Occupational ExposureWorkersIncreased mutagenic activity in urine samples .

Carcinogenic Potential

The carcinogenicity of TNT has been a subject of investigation, with evidence suggesting a link between TNT exposure and cancer development:

  • Animal Studies : Long-term dietary exposure to TNT has resulted in the development of tumors in laboratory animals, including benign and malignant tumors in the urinary bladder of female rats .
  • Occupational Studies : Epidemiological studies have indicated an elevated risk of liver cancer among workers exposed to TNT. A significant liver cancer mortality rate ratio was observed among these workers compared to national averages .

Table 2: Cancer Incidence in Exposed Populations

Study PopulationCancer TypeObserved CasesReference
Ammunition Plant WorkersLiver Cancer21 excess cases
General Population ComparisonAll Cancer TypesElevated risk noted

Mechanisms of Toxicity

The biological activity of TNT is primarily mediated through its metabolic activation, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates:

  • Metabolic Pathways : TNT can undergo reductive metabolism to form various metabolites such as 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT), which are also implicated in genotoxic effects .
  • Oxidative Stress : Exposure to TNT has been associated with increased oxidative stress markers in biological tissues. For instance, elevated levels of superoxide anions (O2O_2^-) and hydrogen peroxide (H2O2H_2O_2) have been recorded in the liver and kidneys of exposed animals .

Case Study 1: Occupational Exposure in Ammunition Workers

A study conducted on workers at an ammunition plant revealed significant respiratory issues alongside hematological changes. Workers exposed to TNT showed:

  • Reduced hemoglobin levels (approximately 9.9% lower than controls).
  • Increased reticulocyte counts indicating a compensatory response to anemia .

Case Study 2: Liver Cancer Incidence Among TNT Workers

An investigation into liver cancer cases among TNT-exposed workers found a notable increase in liver cancer mortality rates. The study highlighted:

  • A ratio of 2.71 for liver cancer mortality compared to national statistics.
  • The need for further research into the long-term health impacts on this population due to potential confounding factors like alcohol consumption .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing and isolating 2,3,6-TNT compared to its isomer 2,4,6-TNT?

  • Methodological Answer : The synthesis of 2,3,6-TNT involves nitration of specific precursors like m-nitrotoluene, but competing reactions often yield mixed isomers (e.g., 2,4,6-TNT). Separation requires advanced techniques such as fractional crystallization or chromatography, leveraging differences in melting points (e.g., 2,3,6-TNT: 79.5°C vs. 2,4,6-TNT: 80.1°C) . Optimization of reaction conditions (e.g., controlled temperature, stepwise nitration) is critical to minimize unwanted isomers .

Q. How do researchers distinguish 2,3,6-TNT from other TNT isomers in analytical workflows?

  • Methodological Answer : Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) are used. Key identifiers include unique fragmentation patterns in MS and distinct chemical shifts in NMR spectra. Differential scanning calorimetry (DSC) can also exploit melting-point discrepancies (e.g., 2,3,6-TNT: 79.5°C vs. 2,4,5-TNT: 104°C) .

Q. What are the environmental detection limits for 2,3,6-TNT in contaminated soil or water?

  • Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) achieves detection limits of ~0.1 ppb. Advanced methods like surface-enhanced Raman spectroscopy (SERS) using metal-organic frameworks (MOFs) functionalized with nanoparticles enable trace detection (<1 ppt) in complex matrices .

Advanced Research Questions

Q. How can microbial degradation pathways for 2,3,6-TNT be engineered to enhance bioremediation?

  • Methodological Answer : Anaerobic bacteria (e.g., Clostridium spp.) reduce nitro groups to amino derivatives, but 2,3,6-TNT’s steric hindrance slows degradation. Genetic modifications (e.g., expression of nitroreductases or laccases) in Pseudomonas strains can improve enzymatic specificity. Synergistic use of ligninolytic fungi (e.g., Phanerochaete chrysosporium) and bioaugmentation with tailored consortia enhances mineralization .

Q. What experimental designs address contradictions in reported melting points of 2,3,6-TNT isomers?

  • Methodological Answer : Discrepancies (e.g., 79.5°C vs. 111°C) arise from impurities or misidentification. Researchers must validate isomer purity via HPLC-MS and cross-reference with X-ray crystallography. Controlled recrystallization in non-polar solvents (e.g., hexane) followed by DSC under inert atmospheres reduces oxidative degradation artifacts .

Q. How do photolytic degradation mechanisms of 2,3,6-TNT differ from 2,4,6-TNT under UV irradiation?

  • Methodological Answer : 2,3,6-TNT’s asymmetric nitro-group arrangement increases susceptibility to C-NO₂ bond cleavage, forming nitrite radicals. Time-resolved laser spectroscopy and electron paramagnetic resonance (EPR) are used to track intermediates. TiO₂ photocatalysis experiments show faster nitro-group reduction compared to 2,4,6-TNT, but higher toxicity of byproducts like 3,5-dinitrotoluene .

Q. What computational models predict the explosive sensitivity of 2,3,6-TNT compared to other isomers?

  • Methodological Answer : Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) and impact sensitivity. 2,3,6-TNT’s lower symmetry reduces crystal lattice stability, increasing sensitivity. QSPR models incorporating electrostatic potential maps and Hirshfeld surface analysis correlate molecular geometry with detonation velocity .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting toxicity data for 2,3,6-TNT in aquatic ecosystems?

  • Methodological Answer : Discrepancies in LC₅₀ values (e.g., fish vs. algae) arise from metabolic differences. Standardized OECD Test Guidelines (e.g., OECD 203 for fish) must be applied with isomer-specific analytical verification. Bioaccumulation studies using radiolabeled 2,3,6-TNT clarify tissue-specific retention versus 2,4,6-TNT .

Q. Methodological Best Practices

Q. What protocols ensure safe handling of 2,3,6-TNT in laboratory settings?

  • Methodological Answer : Use inert atmosphere gloveboxes for synthesis, and store samples wet (>30% water) to prevent accidental detonation. Personal protective equipment (PPE) must include nitrile gloves and blast shields. Toxicity mitigation employs activated carbon filters for vapor absorption and enzymatic detoxification (e.g., cytochrome P450 assays) .

Q. How can isotopic labeling (e.g., ¹⁵N) track 2,3,6-TNT degradation products in environmental samples?

  • Methodological Answer : Synthesize ¹⁵N-labeled 2,3,6-TNT via nitration with ¹⁵N-enriched nitric acid. Use stable isotope probing (SIP) combined with nanoSIMS to trace metabolic incorporation into microbial biomass. This clarifies pathways like denitration versus ring cleavage .

Properties

IUPAC Name

2-methyl-1,3,4-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCALAUEQXYQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075140
Record name Benzene, 1-methyl-2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18292-97-2
Record name 2,3,6-Trinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18292-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-TRINITROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
2,3,6-Trinitrotoluene
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
2,3,6-Trinitrotoluene
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
2,3,6-Trinitrotoluene
3-methylcyclobutane-1,1-dicarboxylic Acid
2,3,6-Trinitrotoluene
3-methylcyclobutane-1,1-dicarboxylic Acid
2,3,6-Trinitrotoluene
3-methylcyclobutane-1,1-dicarboxylic Acid
2,3,6-Trinitrotoluene

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